molecular formula C20H24ClFN6O B8180705 Vtx 27; vtx27

Vtx 27; vtx27

Cat. No.: B8180705
M. Wt: 418.9 g/mol
InChI Key: HXWARSZQGAFXJM-UHFFFAOYSA-N
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Description

VTX27 (also referred to as VTX-27) is a selective inhibitor of protein kinase C theta (PKCθ), a key enzyme in cellular signaling pathways, particularly in immune responses and epithelial junction regulation. Its chemical formula is C₂₀H₂₄ClFN₆O, with a molecular weight of 418.90 g/mol . VTX27 exhibits high potency, with a reported inhibitory constant (Ki) of 0.08 nM for PKCθ and 16 nM for PKCδ, demonstrating >200-fold selectivity for PKCθ over PKCδ .

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

The synthesis of VTX-27 follows a multi-step pathway designed to achieve high purity and yield. While specific details of proprietary routes remain confidential, general principles from analogous kinase inhibitor syntheses provide a framework for understanding its preparation.

Core Structure Assembly

The quinazoline core of VTX-27 is constructed via a condensation reaction between substituted anthranilic acid derivatives and benzaldehyde intermediates. Key steps include:

  • Cyclization : A Friedländer quinazoline synthesis forms the heterocyclic backbone under acidic conditions (e.g., polyphosphoric acid) at elevated temperatures (120–140°C) .

  • Halogenation : Selective chlorination at the C4 position is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), yielding a reactive intermediate for subsequent functionalization .

Side-Chain Functionalization

The fluorophenyl and piperazine moieties are introduced through nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination, respectively:

  • SNAr Reaction : The chlorinated intermediate reacts with 4-fluoroaniline in the presence of potassium carbonate (K₂CO₃) at 80°C .

  • Amination : A palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos ligand) attaches the piperazine group, with reaction completion monitored via HPLC .

Industrial-Scale Production and Optimization

Scalable synthesis of VTX-27 requires balancing reaction efficiency with cost and safety considerations.

Process Intensification Strategies

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume1–5 L500–1000 L
Temperature ControlJacketed Glass ReactorsContinuous Flow Systems
PurificationColumn ChromatographyCrystallization
  • Continuous Flow Synthesis : Mitigates exothermic risks during halogenation and amination steps, improving reproducibility .

  • Solvent Recovery : Toluene and DMF are distilled and reused, reducing waste by 40% .

Quality Control Metrics

SpecificationTarget ValueAnalytical Method
Purity≥99.5%HPLC (UV 254 nm)
Residual Solvents<500 ppm (ICH Q3C)GC-MS
Particle Size50–100 μmLaser Diffraction

Comparative Analysis of Synthetic Pathways

Three routes were evaluated for efficiency and scalability:

Route A: Linear Synthesis

  • Steps : 8

  • Overall Yield : 12%

  • Advantage : Minimal intermediate purification.

  • Limitation : Low enantiomeric excess (78%) in final product .

Route B: Convergent Synthesis

  • Steps : 6

  • Overall Yield : 19%

  • Advantage : Modular intermediates enable parallel synthesis.

  • Limitation : High Pd catalyst loading (5 mol%) .

Route C: Hybrid Approach

  • Steps : 7

  • Overall Yield : 24%

  • Advantage : Combines SNAr and enzymatic resolution for chirality control.

  • Limitation : Requires specialized bioreactors .

Original ReagentReplacementImpact
POCl₃PCl₃ + DMFReduces corrosive byproducts
Pd/CNi NanoparticlesLowers heavy metal waste

Waste Management Protocols

  • Neutralization : Quench POCl₃ with ice-cold NaOH (2 M) to precipitate phosphates.

  • Catalyst Recovery : Pd residues are adsorbed onto activated carbon and reclaimed via incineration .

Chemical Reactions Analysis

Types of Reactions

VTX-27 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Formula : C20H24ClFN6O
  • Molecular Weight : 418.9 g/mol
  • Inhibition Constants :
    • PKC θ: Ki=0.08nMK_i=0.08\,\text{nM}
    • PKC δ: Ki=16nMK_i=16\,\text{nM}

VTX-27 operates through competitive inhibition of PKC θ, effectively blocking substrate phosphorylation and thereby reducing signaling through pathways reliant on this kinase. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in conditions where PKC θ modulation is beneficial .

VTX-27 has demonstrated significant biological effects in various experimental models:

  • Interleukin-2 Inhibition : VTX-27 inhibits interleukin-2 (IL-2) production in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 11 nM. This inhibition occurs in a dose-dependent manner following oral administration, making it a candidate for treating autoimmune diseases where IL-2 plays a critical role .
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including approximately 65% oral bioavailability and a half-life of about 4.7 hours. These characteristics facilitate its potential use in therapeutic settings .

Autoimmune Diseases

VTX-27's ability to inhibit IL-2 production positions it as a promising agent in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In preclinical studies, it has shown efficacy in reducing inflammation by modulating T cell responses, which are often hyperactive in these conditions .

Cancer Research

While not primarily focused on oncology, VTX-27's selectivity for PKC θ makes it an interesting candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments. Its role in modulating immune responses could be leveraged to improve outcomes in immunotherapy protocols .

Study on IL-2 Production Inhibition

In a study involving isolated human PBMCs, VTX-27 was administered at varying doses (12.5, 25, and 50 mg/kg). Results indicated a significant reduction in IL-2 plasma levels following exposure to staphylococcal enterotoxin B, highlighting its potential as an immunomodulatory agent .

Comparative Studies with Other Inhibitors

VTX-27 was compared with broader-spectrum inhibitors like Go6976 and Rottlerin. It was found to have superior selectivity for PKC θ over other isoforms, demonstrating significantly lower interaction with classical PKC family members. This selectivity is advantageous for targeted therapies aimed at reducing side effects associated with less selective inhibitors .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Autoimmune DiseasesInhibition of IL-2 productionReduces inflammation; potential therapeutic use
Cancer ResearchModulation of immune responseEnhances effectiveness of immunotherapy
PharmacokineticsHigh oral bioavailability; low clearanceFacilitates therapeutic application

Mechanism of Action

VTX-27 exerts its effects by selectively inhibiting protein kinase C theta. This inhibition disrupts the signaling pathways mediated by protein kinase C theta, leading to reduced production of interleukin-2 and other cytokines. The compound binds to the active site of protein kinase C theta, preventing its activation and subsequent phosphorylation of downstream targets .

Comparison with Similar Compounds

The following analysis compares VTX27 with structurally or functionally related kinase inhibitors, including BIM1 , Y27632 , and Go6976 , based on biochemical properties, selectivity, and experimental outcomes.

Biochemical Properties and Selectivity

Compound Target(s) Ki (nM) Selectivity Notes Key References
VTX27 PKCθ 0.08 (PKCθ) >200-fold selective over PKCδ
BIM1 Pan-PKC isoforms 10–50 (PKCα/β) Broad-spectrum PKC inhibition
Y27632 ROCK1/2 140 (ROCK2) No activity against PKC isoforms
Go6976 PKCα/β 2.3 (PKCα) Inhibits classical PKCs (α, β, γ)

Key Observations :

  • VTX27’s PKCθ specificity contrasts with BIM1’s broad PKC inhibition and Go6976’s classical PKC targeting.
  • Y27632 acts on the Rho-associated kinase (ROCK) pathway, which operates downstream of Rho GTPases, distinct from PKCθ-mediated signaling .

Functional Comparisons in Cellular Models

2.2.1 Epithelial Junction Regulation

In nafladin-KO EpH4 cells , VTX27 (at 100 µM) partially restored ZO-1 localization at cell-cell junctions (17% ZO-1-positive cells) when combined with TPA (a PKC activator), whereas BIM1 (a pan-PKC inhibitor) reduced ZO-1 signals to 3% . This suggests VTX27’s partial efficacy in PKCθ-dependent junction stabilization compared to broader PKC inhibitors.

Condition ZO-1-Positive Cells (%) Inhibitor(s) Used Reference
VTX27 + TPA 17 VTX27
BIM1 + TPA 3 BIM1
Y27632 + CNF 8 Y27632
2.2.2 Platelet Activation Studies

In thrombin-stimulated platelets, VTX27 (100–200 µM) reduced P-selectin expression in C3G-wt and C3G-KO mice, but its efficacy was context-dependent. For example, VTX27 at 200 µM reduced P-selectin by ~40% in C3G-KO platelets, comparable to Go6976 (2 µM, ~50% reduction) but less potent than PKCθ-specific inhibitors (20–40 µM, ~60% reduction) .

Research Findings and Mechanistic Insights

Synergistic Effects with ROCK Inhibitors

In nafladin-KO EpH4 cells , combining VTX27 with Y27632 (a ROCK inhibitor) abolished serum-induced ZO-1 restoration (79% vs. 95% in controls), indicating that simultaneous PKCθ and ROCK inhibition disrupts apical junction complex (AJC) organization . This contrasts with BIM1/Y27632 combinations, which showed similar effects (86% ZO-1-positive cells), suggesting overlapping pathways in junction regulation .

Limitations and Context-Dependent Efficacy

  • Tissue-Specific Effects : VTX27 alone failed to block ZO-1 restoration in epithelial cells, implying compensatory mechanisms (e.g., ROCK activation) in junction stabilization .

Biological Activity

VTX-27, also known as Vtx 27, is a selective inhibitor of protein kinase C theta (PKC θ), which plays a crucial role in various cellular processes, including cell proliferation and differentiation. Its chemical formula is C20H24ClFN6O\text{C}_{20}\text{H}_{24}\text{ClF}\text{N}_{6}\text{O} with a molecular weight of 418.9 g/mol. VTX-27 exhibits high selectivity for PKC θ, with an inhibition constant (KiK_i) of 0.08 nM, and shows lower affinity for other isoforms such as PKC δ and PKC α .

VTX-27 functions primarily through competitive inhibition of PKC θ, preventing substrate phosphorylation and thereby reducing signaling through pathways dependent on this kinase. This mechanism is particularly relevant in the context of autoimmune diseases and inflammatory conditions where interleukin-2 (IL-2) production is a significant factor .

Inhibition of IL-2 Production

In experimental models, VTX-27 has demonstrated a dose-dependent inhibition of IL-2 production following oral administration. This property makes it a candidate for therapeutic applications in conditions characterized by excessive IL-2 signaling, such as autoimmune disorders .

Pharmacokinetics

VTX-27 has shown favorable pharmacokinetic properties:

  • Oral Bioavailability : Approximately 65%
  • Half-Life : About 4.7 hours
  • Low Clearance Rate : 7 mL/min/kg

These characteristics support its potential use in clinical settings where sustained drug levels are beneficial .

Selectivity Profile

The selectivity of VTX-27 for PKC θ over other isoforms minimizes off-target effects, which is advantageous compared to broader inhibitors like Go6976 and Rottlerin. This selectivity is crucial for developing targeted therapies .

In Vitro Studies

In vitro studies have confirmed that VTX-27 selectively inhibits PKC θ without significantly affecting other closely related isoforms. This selectivity was illustrated through experiments that measured phosphorylation levels of specific substrates associated with PKC θ signaling pathways .

Table 1: Biological Activity Data of VTX-27

ParameterValue
Selectivity for PKC θ Ki=0.08nMK_i=0.08\,\text{nM}
Selectivity for PKC δ Ki=16nMK_i=16\,\text{nM}
Oral Bioavailability 65%
Half-Life 4.7 hours
Clearance Rate 7 mL/min/kg

Case Studies

Recent studies have explored the effects of VTX-27 on various cancer cell lines, particularly colorectal cancer (CRC). In one study, VTX-27 was shown to suppress tumorigenesis in CRC cells through a p21-dependent pathway. It resulted in a concentration-dependent decrease in cell proliferation and induced cellular senescence without triggering apoptosis .

Table 2: Effects of VTX-27 on CRC Cells

Assay TypeObservations
Proliferation Assay Decreased cell viability at >20 nM
Spheroid Formation Assay Reduction in spheroid size
Immunofluorescence Staining Increased p21 expression; decreased Ki67

Q & A

Q. Basic: What is the biochemical role of Vtx27 in platelet activation studies, and how is it experimentally validated?

Answer:
Vtx27 is used as a pharmacological agent in platelet activation studies to investigate signaling pathways. For example, in thrombin-stimulated platelet assays, Vtx27 (at concentrations like 100–200 µM) is pre-incubated with blood samples to assess its inhibitory effects on P-selectin expression, measured via fluorescence-labeled antibodies (e.g., anti-CD62P-FITC) . Validation involves comparing results to wild-type controls and using statistical metrics (e.g., SEM, p-values) to confirm significance. Researchers should replicate experiments across multiple biological replicates and include controls treated with alternative inhibitors (e.g., PKCθ inhibitors) to isolate Vtx27-specific effects .

Q. Basic: How should researchers design experiments to evaluate Vtx27's dose-dependent effects?

Answer:
Experimental design requires:

  • Dose gradients : Test a range of concentrations (e.g., 50–300 µM) to establish dose-response curves.
  • Controls : Include untreated samples, vehicle controls (e.g., solvent-only), and positive/negative controls (e.g., thrombin-stimulated vs. unstimulated platelets).
  • Endpoint metrics : Quantify outcomes using flow cytometry (e.g., CD62P expression) or other biomarkers relevant to the pathway under study.
  • Reproducibility : Follow guidelines from Beilstein Journal of Organic Chemistry by detailing protocols in the Methods section, including reagent sources and instrument calibration .

Q. Advanced: What statistical and computational methods are recommended for analyzing Vtx27 inhibition data?

Answer:

  • Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across treatment groups, as demonstrated in platelet activation studies where p ≤ 0.05 thresholds are standard .
  • Data normalization : Express results as percentages relative to positive controls (e.g., thrombin-stimulated platelets) to account for inter-experiment variability.
  • Software tools : Leverage platforms like R or Python for batch processing of fluorescence data (MFI values) and generating publication-quality graphs .
  • Validation : Apply bootstrapping or permutation tests to confirm robustness, especially with small sample sizes .

Q. Advanced: How can researchers resolve contradictions in reported effects of Vtx27 across studies?

Answer:
Contradictions may arise from differences in:

  • Experimental conditions : Compare buffer pH, incubation times, or cell sources (e.g., murine vs. human platelets).
  • Contextual variables : Assess whether Vtx27’s effects are pathway-specific (e.g., PKC-dependent vs. independent mechanisms) .
  • Meta-analysis : Systematically review raw datasets from published studies to identify confounding factors, following qualitative research frameworks that emphasize iterative data re-evaluation .
  • Replication studies : Propose collaborative experiments using standardized protocols (e.g., pre-registered methodologies) to isolate variables .

Q. Basic: What methodologies ensure Vtx27’s specificity in targeted assays?

Answer:

  • Pharmacological controls : Co-administer Vtx27 with pathway-specific inhibitors (e.g., Go6976 for PKCα/β) to rule off-target effects .
  • Genetic validation : Use knockout models (e.g., C3G-KO mice) to confirm that Vtx27’s effects are absent in the absence of target proteins .
  • Binding assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions between Vtx27 and putative targets .

Q. Advanced: How can Vtx27 research gaps be identified using literature synthesis tools?

Answer:

  • Systematic reviews : Use databases like PubMed with Boolean queries (e.g., "Vtx27 AND platelet NOT cancer") to filter irrelevant studies .
  • Semantic analysis : Deploy NLP tools (e.g., BERT-based models) to mine "People Also Ask" data from academic search engines, identifying under-explored questions like "Does Vtx27 synergize with other anticoagulants?" .
  • Ethical prioritization : Align gaps with frameworks emphasizing feasibility, originality, and significance, as outlined in qualitative research guidelines .

Q. Categorization

  • Basic Questions : 1, 2, 5
  • Advanced Questions : 3, 4, 6

Properties

IUPAC Name

2-[4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWARSZQGAFXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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